ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound that belongs to the thienopyran family This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyran ring system fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of piperidine can yield intermediate compounds that undergo further cyclization to form the desired thienopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares a similar pyran ring structure but differs in its functional groups and substitution pattern.
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylate: Another related compound with a pyran ring, differing in the acyl and amino substitutions.
Uniqueness
Ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate is unique due to its thieno[3,2-c]pyran ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological or material properties.
Properties
Molecular Formula |
C16H11ClO5S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)-3-hydroxy-4-oxothieno[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C16H11ClO5S/c1-2-21-16(20)14-13(18)12-11(23-14)7-10(22-15(12)19)8-3-5-9(17)6-4-8/h3-7,18H,2H2,1H3 |
InChI Key |
AACRUPFHXHOHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(OC2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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